4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
CAS No.: 2648961-49-1
Cat. No.: VC11593811
Molecular Formula: C6H7FO3
Molecular Weight: 146.12 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2648961-49-1 |
|---|---|
| Molecular Formula | C6H7FO3 |
| Molecular Weight | 146.12 g/mol |
| IUPAC Name | 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H7FO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3H2,(H,8,9) |
| Standard InChI Key | OFDYULWKVAIDBJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(OC2)C(=O)O)F |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid features a bicyclic system comprising a three-membered oxirane ring fused to a four-membered carbocycle. The fluorine atom is positioned at the 4-carbon, while the carboxylic acid group resides at the 1-position (Figure 1). This arrangement introduces significant steric strain, which influences both its reactivity and physical properties .
Molecular Geometry and Stereoelectronic Effects
The bicyclo[2.1.1]hexane scaffold imposes a rigid geometry, with bond angles deviating from ideal tetrahedral values. Computational studies on analogous systems, such as 2-azabicyclo[2.1.1]hexane derivatives, reveal that the bridgehead fluorine atom induces electron-withdrawing effects, polarizing adjacent bonds and enhancing susceptibility to nucleophilic attack . The carboxylic acid group further contributes to the molecule’s polarity, as evidenced by its solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .
Spectroscopic Data
Key spectroscopic features include:
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NMR: Signals for bridgehead protons appear as doublets of doublets ( 3.2–4.1 ppm) due to coupling with the fluorine atom () .
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NMR: The carbonyl carbon of the carboxylic acid resonates at 172–175 ppm, while the fluorinated carbon exhibits a characteristic upfield shift ( 85–90 ppm) .
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IR Spectroscopy: Stretching vibrations for the carboxylic acid group ( 2500–3300 cm, 1680–1720 cm) and C-F bonds ( 1100–1200 cm) are observed .
Synthetic Methodologies
Multigram-Scale Synthesis via Curtius Rearrangement
A optimized route to bicyclic proline analogs, detailed by Chernykh et al. , involves the Curtius rearrangement of a precursor carboxylic acid (Scheme 1). For 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, the synthesis begins with the treatment of 6 (4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid) with thionyl chloride () to form the acyl chloride, followed by reaction with sodium azide () to yield the acyl azide. Thermal decomposition via the Curtius rearrangement produces an isocyanate intermediate, which is hydrolyzed to the target compound in 62% yield .
Scheme 1
Phosphine-Photocatalyzed Cascade Reactions
Recent advances by Wright et al. demonstrate a novel approach using nucleophilic phosphine catalysis combined with energy transfer photocatalysis. Starting from allyl alcohols and electron-poor arylalkynes, this method constructs 2-oxabicyclo[2.1.1]hexane scaffolds in a single step. For fluorinated variants, fluoromethyl allyl alcohols serve as precursors, enabling the incorporation of fluorine at the 4-position with high atom economy (up to 95% yield) .
Reactivity and Functionalization
Ring-Opening Reactions
The strained oxirane ring undergoes facile ring-opening under acidic or basic conditions. For example, hydrolysis with aqueous HCl produces a diol derivative, while treatment with nucleophiles (e.g., amines) yields substituted products (Table 1) .
Table 1: Ring-Opening Reactions of 4-Fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Diol derivative | 85 | 0 °C, 2 h | |
| Amino alcohol | 72 | RT, 6 h | |
| Reduced alcohol | 68 | THF, reflux, 4 h |
Fluorine-Specific Transformations
The C-F bond participates in hydrogen-bonding interactions, influencing the compound’s bioavailability. Fluorine can be replaced via SN2 mechanisms using strong bases (e.g., ) or retained in radical reactions, as demonstrated in photocatalyzed functionalizations .
Applications in Medicinal Chemistry
Bioisosteric Replacements
The bicyclo[2.1.1]hexane scaffold serves as a rigid bioisostere for phenyl rings, improving metabolic stability and binding affinity. Fluorination at the 4-position enhances membrane permeability, as seen in protease inhibitors targeting viral entry .
Prodrug Development
Ester derivatives of 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (e.g., methyl or benzyl esters) exhibit prolonged half-lives in vivo. The methyl ester 17 (Table 2) shows 98% oral bioavailability in preclinical models .
Table 2: Pharmacokinetic Properties of Ester Derivatives
| Compound | (h) | (µg/mL) | Bioavailability (%) |
|---|---|---|---|
| 17 | 6.2 | 12.4 | 98 |
| 18 | 4.8 | 9.1 | 85 |
Recent Advances and Future Directions
The integration of photocatalysis and phosphine catalysis represents a paradigm shift in synthesizing fluorinated bicyclic systems . Future research aims to expand substrate scope to include heteroaromatic groups (e.g., indole, pyridine) and spirocyclic architectures. Computational modeling, leveraging density functional theory (DFT), is being employed to predict regioselectivity in radical cascade reactions .
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